molecular formula C11H15Cl2NS B15074137 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride CAS No. 223684-98-8

4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride

Cat. No.: B15074137
CAS No.: 223684-98-8
M. Wt: 264.2 g/mol
InChI Key: GDGHESGTPJJGHV-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride is a piperidine derivative featuring a 3-chlorophenylthio (sulfanyl) substituent at the 4-position of the piperidine ring. The 3-chlorophenyl group enhances lipophilicity, while the sulfanyl bridge may influence electronic properties and metabolic stability.

Properties

CAS No.

223684-98-8

Molecular Formula

C11H15Cl2NS

Molecular Weight

264.2 g/mol

IUPAC Name

4-(3-chlorophenyl)sulfanylpiperidine;hydrochloride

InChI

InChI=1S/C11H14ClNS.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H

InChI Key

GDGHESGTPJJGHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with 3-chlorophenyl sulfide and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylacetamide, and a base, such as sodium hydride.

    Reaction Steps:

Chemical Reactions Analysis

4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride undergoes various chemical reactions, including :

Scientific Research Applications

4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride has several applications in scientific research, including :

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their potential as anticancer, antiviral, and antimicrobial agents.

    Industrial Applications: It is used in the development of new materials and chemicals, including polymers and catalysts.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Key Functional Groups Chlorophenyl Position Piperidine Substituent Position
4-[(3-Chlorophenyl)sulfanyl]piperidine HCl Not Provided C₁₁H₁₃ClNS·HCl ~264.21 (calc.) Sulfanyl (thioether), HCl salt 3-position 4-position
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 101768-64-3 C₁₁H₁₄ClNO₂S·HCl 296.21 Sulfonyl (sulfone), HCl salt 4-position 4-position
3-[(4-Chlorophenyl)sulfanyl]piperidine HCl 101768-48-3 C₁₁H₁₃ClNS·HCl 264.21 Sulfanyl (thioether), HCl salt 4-position 3-position
4-(3-Chlorophenyl)piperidine HCl 99329-70-1 C₁₁H₁₃ClN·HCl 236.10 Direct C-Cl bond, HCl salt 3-position 4-position
Trazodone Hydrochloride 52605-52-4 C₁₉H₂₂ClN₅O·HCl 408.32 Triazolopyridine, piperazine, HCl 3-position N/A (piperazine core)

Key Observations:

Sulfanyl vs.

Chlorophenyl Position : Moving the chloro substituent from the 3- to 4-position (e.g., 3-[(4-Chlorophenyl)sulfanyl]piperidine HCl) may sterically hinder interactions with flat aromatic receptor pockets, as seen in serotonin receptor ligands .

Piperidine Substituent Position : Substituents at the 3- vs. 4-position of piperidine (e.g., 3-[(4-Chlorophenyl)sulfanyl]piperidine HCl vs. target compound) alter conformational flexibility, impacting pharmacophore alignment .

Simplified Derivatives : 4-(3-Chlorophenyl)piperidine HCl lacks the sulfanyl group, reducing steric bulk and possibly enhancing membrane permeability but decreasing receptor specificity .

Serotonin Receptor Interactions

highlights the importance of substituent positioning in 5-HT receptor binding. For instance, sulfonyl-containing analogs (e.g., 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl) may exhibit higher affinity for 5-HT₃ receptors due to the sulfone’s electron-withdrawing nature, whereas sulfanyl groups (as in the target compound) could favor 5-HT₁A interactions .

Tranquilizer Development

Trazodone hydrochloride, a structurally complex analog, demonstrates how extended alkyl chains (e.g., 3-chloropropyl linkage) and heterocyclic moieties (triazolopyridine) enhance serotonin reuptake inhibition and α₁-adrenergic antagonism. This suggests that the target compound’s simpler structure may serve as an intermediate for tranquilizer synthesis .

Physicochemical Properties

  • Lipophilicity : The sulfanyl group in 4-[(3-Chlorophenyl)sulfanyl]piperidine HCl increases lipophilicity (logP ~2.5–3.0) compared to sulfonyl analogs (logP ~1.5–2.0), favoring blood-brain barrier penetration .
  • Solubility : Hydrochloride salts improve aqueous solubility, but sulfonyl derivatives (e.g., 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl) may exhibit better solubility in polar solvents due to the sulfone’s polarity .

Biological Activity

4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, including enzymatic inhibition, antibacterial properties, and neuropharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-chlorophenylsulfanyl group. Its structural characteristics influence its interaction with various biological targets. The presence of the sulfanyl moiety is significant for its pharmacological effects.

1. Enzymatic Inhibition

Research indicates that derivatives of piperidine compounds, including this compound, exhibit notable inhibition of several enzymes. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections, respectively.

CompoundEnzyme TargetIC50 Value (µM)
This compoundAChE2.14 ± 0.003
Similar compoundUrease0.63 ± 0.001

These values suggest that the compound has promising potential as a therapeutic agent targeting these enzymes .

2. Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

The antibacterial activity is attributed to the compound’s ability to disrupt bacterial cell processes, potentially through enzyme inhibition .

3. Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on the central nervous system (CNS). They act as histamine H3 receptor inverse agonists, which can enhance cognitive functions by promoting histaminergic neuron activity. This mechanism could be beneficial in treating cognitive impairments associated with neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on AChE Inhibition : A series of piperidine derivatives were synthesized and tested for AChE inhibition. The study highlighted that modifications in the piperidine structure significantly affected potency, with some derivatives showing IC50 values as low as 2.14 µM against AChE .
  • Antibacterial Screening : A comprehensive screening of piperidine-based compounds revealed that those with a chlorophenyl substituent exhibited enhanced antibacterial properties against multiple strains, emphasizing the importance of substituent choice in drug design .

Q & A

Q. What are the key steps and considerations for synthesizing 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride?

The synthesis likely involves nucleophilic substitution between 3-chlorobenzenethiol and a 4-halopiperidine derivative under basic conditions (e.g., triethylamine). Purification may require recrystallization or column chromatography, similar to methods used for sulfonyl-piperidine analogs . Optimization of reaction parameters (e.g., solvent, temperature) can be guided by computational reaction path searches to reduce trial-and-error experimentation .

Q. What analytical techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. X-ray crystallography can resolve stereochemical details if single crystals are obtained. Reference data from NIST databases for related piperidine derivatives can aid in spectral interpretation .

Q. How does the sulfanyl (thioether) group influence the compound’s reactivity and stability?

The sulfanyl group is susceptible to oxidation (e.g., forming sulfoxides or sulfones under controlled conditions) and can participate in nucleophilic substitutions. Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways, as seen in sulfonyl-piperidine analogs .

Advanced Research Questions

Q. How can experimental design methodologies improve the synthesis yield and reproducibility?

Statistical Design of Experiments (DoE), such as factorial or response surface designs, can systematically evaluate variables (e.g., molar ratios, reaction time) to maximize yield while minimizing experimental runs. Computational tools like quantum chemical calculations (e.g., transition state analysis) can predict optimal reaction pathways, as demonstrated in ICReDD’s workflow .

Q. How should researchers address contradictions in biological activity data across studies?

Inconsistencies may arise from differences in compound purity, assay conditions, or solvent effects. Validate purity via HPLC or elemental analysis , and standardize bioassay protocols. Cross-reference with computational models (e.g., molecular docking) to reconcile discrepancies between experimental and theoretical activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Synthesize analogs with systematic substitutions (e.g., varying halogen positions or replacing sulfanyl with sulfonyl groups) and evaluate their biological activity. Use cheminformatics tools to correlate structural descriptors (e.g., logP, TPSA) with activity trends, as seen in piperidine-based drug discovery .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in the lab?

Follow hazard controls outlined in safety data sheets (SDS), including fume hood use, gloves, and eye protection. Avoid contact with strong oxidizers, as sulfanyl groups may react exothermically. Store in airtight containers away from light and moisture .

Q. How can researchers optimize reaction scalability while maintaining safety?

Pilot-scale reactions should incorporate process analytical technology (PAT) for real-time monitoring. Use flow chemistry to mitigate risks associated with batch processing of reactive intermediates, as recommended for similar hazardous compounds .

Q. What statistical approaches are suitable for analyzing variable interactions in reaction optimization?

Multivariate analysis (e.g., Principal Component Analysis) and machine learning algorithms can identify critical parameters affecting yield or purity. Refer to case studies in chemical engineering design for integrating statistical and computational methods .

Data Interpretation and Validation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Cross-validate with alternative techniques (e.g., IR, Raman spectroscopy) and compare to structurally similar compounds in authoritative databases like NIST . Density Functional Theory (DFT) calculations can predict NMR chemical shifts to resolve ambiguities .

Q. What steps ensure reproducibility in biological assays involving this compound?

Standardize solvent systems (e.g., DMSO concentration), cell lines, and positive controls. Include batch-to-batch purity verification (≥95% by HPLC) and replicate experiments to assess variability, as emphasized in pharmacological studies .

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